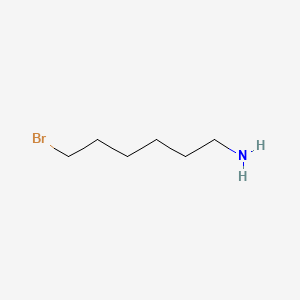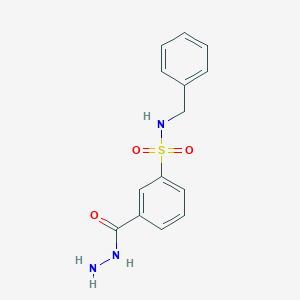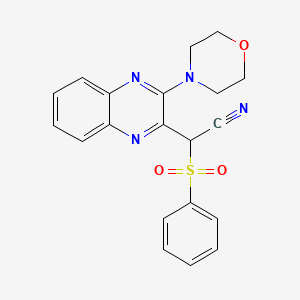
2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile, also known as MPA-2, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA-2 is a member of the quinoxaline family and is a potent inhibitor of the enzyme protein kinase C (PKC). In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Applications
The structural motif of quinoxalines, including those with morpholino groups, has been explored for the development of novel antimicrobial agents. For instance, sulfonylquinoxaline derivatives have shown significant antimicrobial activity against a variety of pathogens, suggesting the potential of these compounds in developing new antibiotics (Ammar et al., 2020).
Quinoxaline derivatives have also been investigated for their anticorrosive properties. Studies on 8-hydroxyquinoline derivatives with morpholino groups have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments, indicating the potential application of these compounds in protecting metal surfaces (Douche et al., 2020).
The development of chemosensors based on quinoxaline derivatives for the detection of metal ions highlights another application area. Novel chemosensors with morpholino groups have been synthesized for the selective recognition of palladium ions, showcasing the utility of these compounds in environmental monitoring and chemical analysis (Shally et al., 2020).
Materials Science and Photophysical Studies
- The synthesis and characterization of luminescent complexes incorporating quinoxaline derivatives point to their use in materials science, particularly in the development of light-emitting materials. Such compounds could be valuable in creating advanced photonic devices and sensors (Ko et al., 2012).
Pharmacological and Biological Research
- The exploration of quinoxaline derivatives in pharmacology, particularly as kinase inhibitors, showcases their potential in drug development. Optimization studies have led to compounds with significant inhibition of kinase activity, offering pathways for the development of new therapeutic agents (Boschelli et al., 2001).
Eigenschaften
IUPAC Name |
2-(benzenesulfonyl)-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-14-18(28(25,26)15-6-2-1-3-7-15)19-20(24-10-12-27-13-11-24)23-17-9-5-4-8-16(17)22-19/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMDFXKJRWWJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>59.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Morpholinoquinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
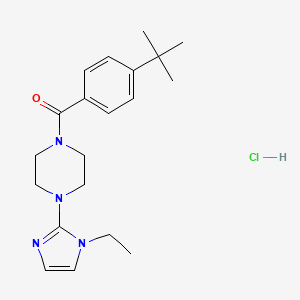
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
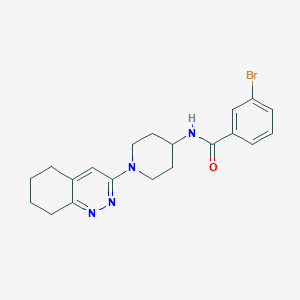
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
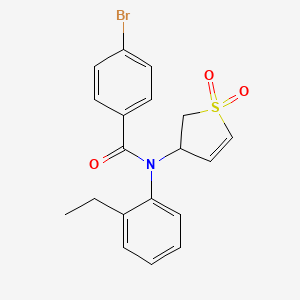
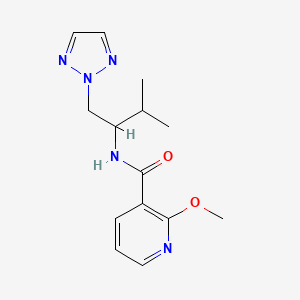
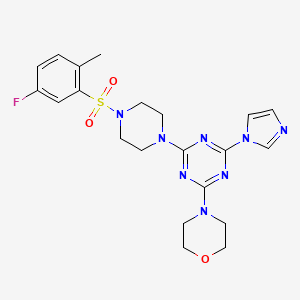
![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)
